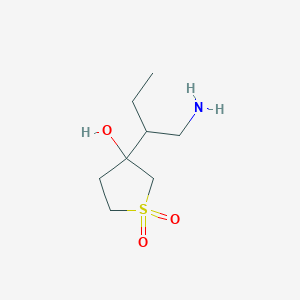![molecular formula C11H19NO B13218368 2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde](/img/structure/B13218368.png)
2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C11H19NO It is characterized by the presence of a pyrrolidine ring attached to a cyclopropane ring, which is further substituted with an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde typically involves the reaction of pyrrolidine with a suitable cyclopropane derivative. One common method is the reaction of pyrrolidine with cyclopropane-1-carbaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the pyrrolidine ring.
Major Products Formed
Oxidation: 2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carboxylic acid.
Reduction: 2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, leading to modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Contains a pyrimidine ring instead of a cyclopropane ring.
3-(Pyridin-2-yl)propan-1-ol: Contains a pyridine ring and a hydroxyl group instead of an aldehyde group.
1-Pyridin-2-yl-propan-2-one: Contains a pyridine ring and a ketone group instead of an aldehyde group.
Uniqueness
The uniqueness of 2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde lies in its combination of a pyrrolidine ring with a cyclopropane ring and an aldehyde group. This structural arrangement provides distinct reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
2-(2-pyrrolidin-1-ylpropan-2-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H19NO/c1-11(2,10-7-9(10)8-13)12-5-3-4-6-12/h8-10H,3-7H2,1-2H3 |
InChI Key |
CKCCSQGWXPQUPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CC1C=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Aminomethyl)-2-methylcyclopentyl]butan-2-ol](/img/structure/B13218285.png)
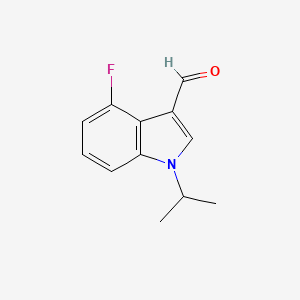
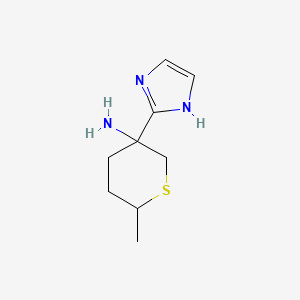
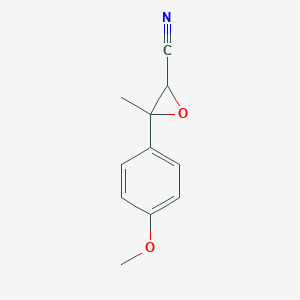
![(Butan-2-yl)[1-(4-chlorophenyl)ethyl]amine](/img/structure/B13218303.png)

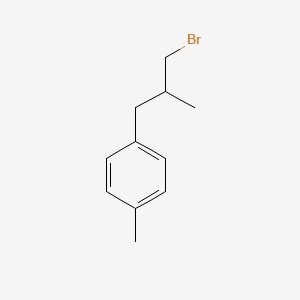
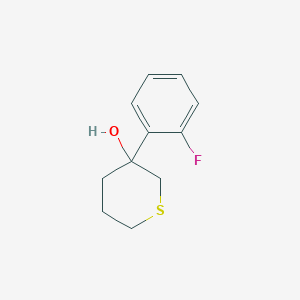

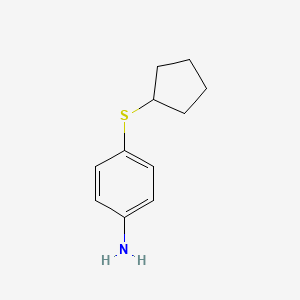
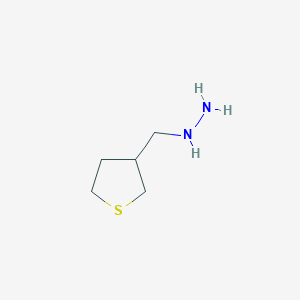

![tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate](/img/structure/B13218352.png)
